Erycibenin D
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Overview
Description
Erycibenin D is a natural product found in Dalbergia parviflora with data available.
Scientific Research Applications
Hepatoprotective Activity
Erycibenin D, identified in Erycibe expansa, has demonstrated significant hepatoprotective effects. Specifically, the study isolated this compound alongside other compounds from Erycibe expansa stems and found that these compounds showed hepatoprotective activity in mouse hepatocytes. This suggests that this compound could have potential applications in protecting the liver from damage, although further research is needed to fully understand its mechanisms and potential therapeutic uses (Matsuda et al., 2004).
Anti-Inflammatory Activity
Another significant application of this compound involves its anti-inflammatory properties. A study isolated this compound and other flavonoids from the stems of Erycibe expansa and tested their inhibitory activities on lipopolysaccharide-activated nitric oxide production in mouse peritoneal macrophages. The findings indicated that this compound, among other principal constituents, exhibited potent inhibitory activity, suggesting a potential role in anti-inflammatory treatments (Morikawa et al., 2006).
Properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2R,3R)-3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-6-8(2-5-11(13)18)16-15(20)14(19)10-4-3-9(17)7-12(10)22-16/h2-7,15-18,20H,1H3/t15-,16+/m0/s1 |
InChI Key |
OILXOIAGIWQYOO-JKSUJKDBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Synonyms |
erycibenin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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